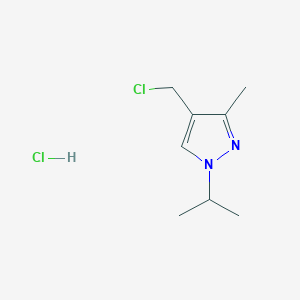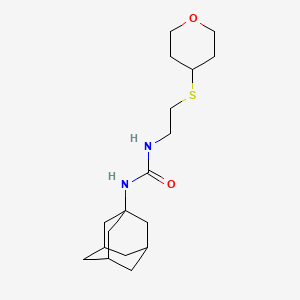
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique structure and properties that make it a promising candidate for various applications in the field of medicine.
作用机制
The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various pathological conditions such as viral infections, tumor growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of viral replication, the suppression of tumor growth, and the reduction of inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is its ability to selectively target specific enzymes and proteins. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. These include:
1. Further investigation into the compound's mechanism of action and its potential targets.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Exploration of the compound's potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
This compound is a promising compound with numerous potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of targeted therapies for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.
合成方法
The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves the reaction of 1-adamantylamine with 2-bromoethyl tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to form the final compound.
科学研究应用
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBQEGBWDJVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


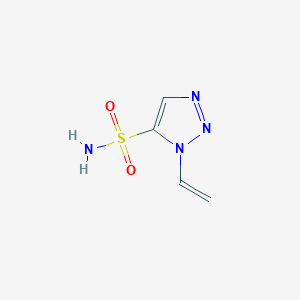

![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)

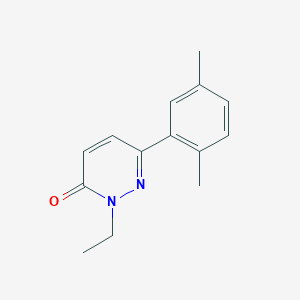


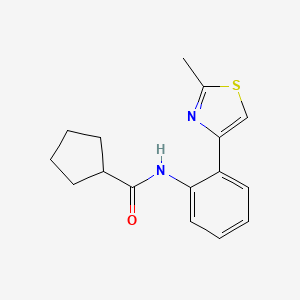
![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
